5-Fluoro-2,3-dimethylbenzaldehyde
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Overview
Description
5-Fluoro-2,3-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 5th position and two methyl groups at the 2nd and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dimethylbenzaldehyde typically involves the fluorination of 2,3-dimethylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2,3-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-Fluoro-2,3-dimethylbenzoic acid.
Reduction: 5-Fluoro-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2,3-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
2,3-Dimethylbenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.
5-Fluoro-2-methylbenzaldehyde: Similar structure but with only one methyl group, leading to different chemical properties.
5-Fluoro-3-methylbenzaldehyde: Similar structure but with the methyl group at a different position, affecting its reactivity.
Uniqueness: 5-Fluoro-2,3-dimethylbenzaldehyde is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct electronic and steric properties. These features make it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
5-fluoro-2,3-dimethylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-9(10)4-8(5-11)7(6)2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNOKDMGEKYNJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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